molecular formula C7H10N2O3 B13328926 tert-Butyl N-(cyanocarbonyl)carbamate

tert-Butyl N-(cyanocarbonyl)carbamate

Cat. No.: B13328926
M. Wt: 170.17 g/mol
InChI Key: DJVFVPPGCMZLLY-UHFFFAOYSA-N
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Description

Overview of Carbamates as Protecting Groups and Synthetic Intermediates

Carbamates, formally esters of carbamic acid, are a versatile class of organic compounds with the general structure R₂NC(O)OR'. They are widely recognized for their critical role as protecting groups for amines. The introduction of a carbamate (B1207046) moiety to an amine moderates its nucleophilicity and basicity, preventing unwanted side reactions during subsequent synthetic transformations. chem-station.com This protective function is tunable based on the nature of the 'R' and 'R'' substituents, allowing for a range of stabilities and deprotection conditions.

The stability of the carbamate linkage is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond. acs.orgnih.gov This resonance stabilization renders carbamates generally more stable than the corresponding esters to a variety of reaction conditions, yet they can be cleaved under specific, often mild, conditions, a key requirement for a good protecting group. nih.gov Beyond their role in protection, carbamates also feature as key structural motifs in numerous pharmaceuticals and agrochemicals and serve as versatile intermediates in organic synthesis. nih.gov

The tert-Butyloxycarbonyl (Boc) Group: Versatility and Orthogonality in Chemical Synthesis

Among the various carbamate-based protecting groups, the tert-butyloxycarbonyl (Boc) group is arguably one of the most widely employed in organic synthesis, particularly in peptide chemistry. Its popularity stems from a combination of favorable characteristics: ease of introduction, stability to a wide range of reagents, and facile removal under specific acidic conditions.

The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON). The bulky tert-butyl group provides steric hindrance that contributes to the stability of the protected amine.

A key feature of the Boc group is its lability towards acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the carbamate to release the free amine, carbon dioxide, and tert-butanol. This deprotection proceeds via a carbocationic intermediate, and the stability of the tert-butyl cation makes this process highly efficient. The acid-lability of the Boc group contrasts with the stability of other common protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group (which is base-labile) and the benzyloxycarbonyl (Cbz) group (which is removed by hydrogenolysis). This differential stability allows for "orthogonal" protection strategies, where one protecting group can be selectively removed in the presence of others, a crucial concept in the synthesis of complex molecules like peptides and natural products.

Design Principles for N-Functionalized Carbamates with Activated Carbonyl Moieties

The reactivity of a carbamate can be significantly modulated by the introduction of substituents on the nitrogen atom. N-functionalization with electron-withdrawing groups can dramatically alter the electronic properties and, consequently, the chemical behavior of the carbamate. The introduction of an electron-withdrawing group on the nitrogen atom has several important effects:

Increased Acidity of the N-H Proton: For N-H carbamates, an N-substituent with electron-withdrawing properties increases the acidity of the remaining N-H proton, facilitating deprotonation and subsequent functionalization.

Activation of the Carbonyl Group: By withdrawing electron density from the nitrogen atom, the resonance donation of the nitrogen lone pair into the carbonyl group is diminished. This results in a more electrophilic carbonyl carbon, enhancing its susceptibility to nucleophilic attack.

Modification of the Leaving Group Ability: In reactions where the carbamate acts as a leaving group, N-functionalization can influence the stability of the resulting anion.

The cyanocarbonyl group (-COCN) is a powerful electron-withdrawing moiety. The cyanide group is strongly polarizing and possesses a π-system that can engage in conjugation. When attached to a carbonyl group, it significantly enhances the electrophilicity of the carbonyl carbon. Therefore, incorporating a cyanocarbonyl group onto the nitrogen atom of a carbamate is a deliberate design choice to create a highly activated species.

Academic Rationale for the Investigation of tert-Butyl N-(cyanocarbonyl)carbamate

The academic interest in this compound lies at the intersection of protecting group chemistry and the study of reactive intermediates. The structure combines the well-established Boc group with a highly activated N-acyl cyanide functionality. This unique combination suggests several avenues for investigation:

Novel Acylating Agent: The N-(cyanocarbonyl) moiety is expected to render the carbamate an exceptionally potent acylating agent. The cyanide ion is a pseudo-halide and a good leaving group, which, combined with the electron-withdrawing nature of the Boc-N group, should facilitate the transfer of the Boc-NCO group to nucleophiles.

Precursor to Novel Isocyanates: Thermal or photochemical decomposition of N-acyl cyanides can lead to the formation of isocyanates. The investigation of this compound could provide a pathway to novel isocyanate precursors under specific conditions.

Mechanistic Studies: The high reactivity of this compound makes it an interesting subject for mechanistic studies of nucleophilic acyl substitution at a carbamate nitrogen. The well-defined electronic properties of the cyanocarbonyl group allow for a systematic investigation of structure-reactivity relationships.

Synthesis of Heterocycles: Acyl cyanides are known to participate in cycloaddition reactions and can be used as building blocks for the synthesis of various heterocyclic systems. The presence of the Boc-protected nitrogen offers a handle for further functionalization of the resulting heterocycles.

Due to the highly activated nature of the cyanocarbonyl group, this compound is predicted to be a highly reactive and potentially unstable compound, requiring careful handling and specific synthetic conditions for its preparation and use. The lack of extensive literature on this specific molecule suggests that its isolation and characterization may be challenging, further enhancing its appeal as a subject for academic research into the limits of chemical reactivity and stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

tert-butyl N-carbonocyanidoylcarbamate

InChI

InChI=1S/C7H10N2O3/c1-7(2,3)12-6(11)9-5(10)4-8/h1-3H3,(H,9,10,11)

InChI Key

DJVFVPPGCMZLLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)C#N

Origin of Product

United States

Synthetic Methodologies for Tert Butyl N Cyanocarbonyl Carbamate and Analogous N Acylcarbamates

Direct Acylation Strategies for tert-Butyl Carbamate (B1207046) Precursors

Direct acylation represents a straightforward approach to forming the N-C(O) bond in N-acylcarbamates. This involves reacting a carbamate, such as tert-butyl carbamate, with a suitable acylating agent. The reactivity of the acylating agent is a critical factor, requiring it to be electrophilic enough to react with the nitrogen of the carbamate.

The most direct route to tert-Butyl N-(cyanocarbonyl)carbamate would involve the acylation of tert-butyl carbamate with a cyanoformyl electrophile. Cyanoformyl halides, such as cyanoformyl chloride, are highly reactive acylating agents that could, in principle, react with the N-H bond of a carbamate. This reaction would likely proceed in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

While specific literature on the reaction between tert-butyl carbamate and cyanoformyl chloride is not abundant, the general principle is well-established in organic synthesis. The reaction of amines and other nucleophiles with acyl halides is a fundamental transformation. An analogous approach involves using activated carbonyl compounds. For instance, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate has been developed as a chemoselective N-tert-butoxycarbonylation reagent, demonstrating the utility of activated carbonate systems in carbamate chemistry. rsc.org This suggests that a similarly activated cyanocarbonyl derivative could serve as an effective precursor.

Table 1: Examples of Acylation/Carbonylation Reagents in Carbamate Synthesis

ReagentSubstrateProduct TypeReference
Di-tert-butyl dicarbonate (B1257347)Amines, Carboxylic Acidstert-Butyl carbamates organic-chemistry.org
ChloroformatesAmines, Carboxylic AcidsCarbamates organic-chemistry.org
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonateAmines, Alcoholstert-Butyl carbamates rsc.org
Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylateAminesCarbamates, Ureas organic-chemistry.org

Multi-Component Approaches to the N-(cyanocarbonyl)carbamate Scaffold

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules by combining three or more reactants in a single step. nih.gov For the synthesis of N-acylcarbamates, a four-component palladium-catalyzed carbonylative coupling has been developed. nih.govacs.org This reaction combines aryl halides, potassium cyanate (B1221674), carbon monoxide, and alcohols to produce a variety of aryl acyl carbamates in good to excellent yields. nih.govacs.org

This methodology could potentially be adapted for the synthesis of this compound. A hypothetical multi-component strategy might involve the coupling of tert-butyl carbamate, a source of the cyanocarbonyl group (such as carbonyl cyanide), and a third component under catalytic conditions. Another relevant MCR involves the reaction of (2-cyanoacetyl) carbamate, ethyl orthoformate, and primary amines to form 5-cyanouracils, demonstrating the construction of complex structures from cyanocarbonyl-containing carbamates. nih.gov Similarly, a three-component coupling of amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide provides an efficient route to carbamates under mild conditions. organic-chemistry.orggoogle.com

Table 2: Four-Component Synthesis of Acyl Carbamates

Aryl HalideAlcoholCatalystProduct Yield (%)Reference
4-IodoacetophenoneMethanol (B129727)Pd(OAc)₂/Xantphos95 nih.gov
4-BromobenzonitrileEthanolPd(OAc)₂/Xantphos88 nih.gov
Methyl 4-iodobenzoateIsopropanolPd(OAc)₂/Xantphos92 nih.gov
1-IodonaphthaleneBenzyl alcoholPd(OAc)₂/Xantphos81 nih.gov

Synthesis via Isocyanate Intermediates and Cyanide Trapping

An alternative synthetic route involves the generation of an isocyanate intermediate, which is then trapped by a nucleophile. The Curtius rearrangement of an acyl azide (B81097) is a classic method for generating isocyanates. organic-chemistry.org For instance, reacting a carboxylic acid with di-tert-butyl dicarbonate and sodium azide generates an acyl azide, which rearranges to an isocyanate that can be trapped by an alcohol to form a carbamate. organic-chemistry.org

To synthesize this compound via this pathway, one could envision a scenario where a tert-butoxycarbonyl isocyanate is generated and subsequently trapped by a cyanide nucleophile, such as sodium cyanide or potassium cyanide. The addition of the cyanide anion to the electrophilic carbonyl carbon of the isocyanate would yield the target N-cyanocarbonyl structure. This approach is analogous to the synthesis of N-protected-β-aminonitriles, where a mesylate-activated alcohol undergoes nucleophilic substitution with sodium cyanide. orgsyn.org

Catalytic methods for generating isocyanates from nitroaromatics via reductive carbonylation also provide a potential entry into these intermediates under milder conditions than traditional phosgene-based routes. researchgate.net

Stereocontrolled Synthesis of Chiral this compound Derivatives

Introducing chirality into N-acylcarbamate structures requires stereocontrolled synthetic methods. For derivatives of this compound, this could be achieved by using chiral starting materials or by employing asymmetric catalysts.

One established strategy involves starting with a chiral precursor, such as an enantiopure amino acid. For example, N-BOC-D-serine can be converted into a chiral tert-butyl carbamate derivative through a condensation reaction with benzylamine (B48309) after activation with isobutyl chloroformate. google.com This chiral intermediate can then undergo further transformations. google.com A similar approach could be used where a chiral carbamate is acylated with a cyanocarbonyl source.

Another example is the high-yielding synthesis of tert-butyl (1R)-2-cyano-1-phenylethylcarbamate from the corresponding chiral hydroxy carbamate. orgsyn.org The synthesis involves mesylation of the hydroxyl group followed by an Sₙ2 displacement with sodium cyanide, a process that inherently controls the stereochemistry at the chiral center. orgsyn.org These examples highlight that stereocontrol can be effectively managed by starting with enantiomerically pure building blocks and employing stereospecific reactions.

Modern Catalytic Approaches for Carbonyl-Containing N-Carbamates

Modern catalysis offers powerful tools for the synthesis of carbamates, often providing milder reaction conditions, higher efficiency, and broader substrate scope. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. mit.edu For instance, the coupling of aryl halides or triflates with sodium cyanate in the presence of an alcohol and a palladium catalyst provides direct access to N-aryl carbamates. mit.edu This method has been successfully applied to the synthesis of Boc-protected anilines. mit.edusigmaaldrich.com

Rhodium(III)-catalyzed amidation of C-H bonds with isocyanates has also been developed, providing an atom-economical route to N-acyl anthranilamides and other amide products. nih.gov Furthermore, the direct synthesis of carbamates from carbon dioxide, anilines, and alcohols can be achieved using a CeO₂ and 2-cyanopyridine (B140075) catalyst system. researchgate.net This approach is particularly attractive from a green chemistry perspective, as it utilizes CO₂ as a C1 source. researchgate.net Zirconium(IV) has also been shown to catalyze the exchange of dialkyl carbonates and carbamates with amines to yield new carbamates and ureas. organic-chemistry.org

These catalytic methods, while not always directly producing a cyanocarbonyl moiety, establish a broad toolkit for constructing the core N-acylcarbamate structure, which could be further elaborated to introduce the cyano group.

Chemical Reactivity and Mechanistic Pathways of Tert Butyl N Cyanocarbonyl Carbamate

Pathways for tert-Butyloxycarbonyl (Boc) Deprotection

The Boc group is a widely utilized amine-protecting group in organic synthesis, prized for its stability in basic and nucleophilic conditions and its susceptibility to removal under acidic conditions. nih.gov

The most common method for the removal of the Boc group is through acid-catalyzed cleavage. fishersci.co.uk The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046). total-synthesis.comcommonorganicchemistry.com This is followed by the fragmentation of the protonated intermediate, which leads to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. total-synthesis.com The tert-butyl cation is typically neutralized by deprotonation to form isobutylene (B52900) gas or can be trapped by nucleophilic scavengers present in the reaction mixture. commonorganicchemistry.comwikipedia.org

ReagentTypical ConditionsReference
Trifluoroacetic Acid (TFA)Neat or in Dichloromethane (DCM) fishersci.co.ukwikipedia.org
Hydrochloric Acid (HCl)In solvents like Methanol (B129727), Ethyl Acetate, or Dioxane wikipedia.org
Sulfuric AcidIn tert-Butyl Acetate nih.gov
Methane Sulfonic AcidIn Toluene/Propan-2-ol acs.org
Lewis Acids (e.g., ZnBr₂, AlCl₃)In an inert solvent like Dichloromethane (DCM) fishersci.co.ukwikipedia.org

While acid-catalyzed cleavage is prevalent, alternative strategies have been developed for substrates that are sensitive to strong acids. Nucleophilic reagents can also effect the removal of the Boc group. For instance, sequential treatment with trimethylsilyl (B98337) iodide (TMSI) followed by methanol provides a milder deprotection method. wikipedia.org The proposed mechanism involves the silylation of the carbonyl oxygen, followed by the elimination of tert-butyl iodide and subsequent methanolysis and decarboxylation to yield the free amine. wikipedia.org Other methods include the use of oxalyl chloride in methanol, which proceeds under mild, room temperature conditions. nih.govresearchgate.net

Reductive strategies for carbamate cleavage are also known. While direct hydrogenolysis is not effective for Boc groups, certain metal-catalyzed reductions can transform the functionality. For example, magnesium-catalyzed reduction of N-Boc protected amines can lead to the formation of N-methyl amines, offering a reductive pathway that modifies rather than completely removes the nitrogen substituent. organic-chemistry.org

StrategyReagent(s)Typical ConditionsOutcomeReference
NucleophilicTrimethylsilyl iodide (TMSI), then MethanolDichloromethane (DCM), Room TemperatureDeprotection to free amine wikipedia.org
NucleophilicOxalyl Chloride, MethanolRoom TemperatureDeprotection to free amine nih.govresearchgate.net
ReductiveMagnesium, CatalystNot specifiedReduction to N-methyl amine organic-chemistry.org

Reactivity of the N-(cyanocarbonyl) Functionality

The N-(cyanocarbonyl) group, which can be viewed as an N-acyl cyanamide, is a highly reactive electrophilic moiety. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon.

The carbonyl carbon in the N-(cyanocarbonyl) group is exceptionally electrophilic. This is due to the cumulative electron-withdrawing effects of three adjacent electronegative atoms: the carbonyl oxygen, the carbamate nitrogen, and the nitrogen of the cyano group. Both inductive effects and resonance delocalization contribute to a significant partial positive charge on the carbonyl carbon. masterorganicchemistry.com This polarization makes the carbon a prime target for attack by a wide range of nucleophiles. wikipedia.org The presence of the adjacent cyano group further enhances this electrophilicity compared to a standard carbamate. masterorganicchemistry.com

The primary reaction pathway for the N-(cyanocarbonyl) functionality involves the nucleophilic addition to the electrophilic carbonyl carbon. masterorganicchemistry.comwikipedia.org This initial addition forms a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions, but it typically proceeds via an addition-elimination mechanism (nucleophilic acyl substitution), where a portion of the cyanocarbonyl moiety acts as a leaving group.

For example, reaction with nucleophiles such as alcohols or amines would be expected to lead to substitution products. The attack of an alcohol would yield a carbamate-like product, while an amine would form a urea (B33335) derivative. These reactions are analogous to the reactions of other activated carbonyl compounds. The cyano group itself can also be a site for nucleophilic attack under certain conditions, although the carbonyl carbon is the more reactive electrophilic center. wikipedia.org

Applications of Tert Butyl N Cyanocarbonyl Carbamate in Advanced Organic Synthesis

Reagent for N-Acylation and Amidation Reactions

The structural features of tert-butyl N-(cyanocarbonyl)carbamate make it an effective, albeit specialized, reagent for N-acylation and subsequent amidation processes. The cyanocarbonyl group acts as a powerful acylating agent, analogous to acyl halides or anhydrides. The presence of the Boc group allows for a one-pot transformation where a tert-butyl carbamate (B1207046) can be converted directly into an amide. organic-chemistry.org This method avoids the need to isolate the intermediate amine, which can often be unstable or difficult to handle. organic-chemistry.org

The general process involves the reaction of a nucleophilic amine with the highly electrophilic carbonyl carbon of the cyanocarbonyl group. This is followed by the removal of the Boc protecting group, often under acidic conditions, and subsequent formation of the final amide product. Acyl halide-methanol mixtures have proven to be efficient reagents for this one-pot transformation of t-butyl carbamates into amides. organic-chemistry.org The reaction proceeds with fast reaction times and can produce nearly quantitative yields. organic-chemistry.org

Another approach involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalyst like 4-dimethylaminopyridine (DMAP) to introduce a Boc group onto an amide nitrogen, a process known as tert-butoxycarbonylation. actachemscand.org This highlights the general utility of the tert-butoxycarbonyl group in modifying amide functionalities. actachemscand.org While not a direct amidation, this reaction underscores the role of the Boc group in manipulating amide bonds, a principle that extends to the reactivity of this compound.

The efficiency of these reactions is often dependent on the substrates and reaction conditions, with bulky substituents near the reaction center potentially slowing the transformation. actachemscand.org

Table 1: Selected Amidation Reactions Using tert-Butyl Carbamate Derivatives

Reactant 1 Reactant 2 Conditions Product Yield
Boc-protected amine Acyl halide Methanol (B129727), Base N-acylated amide High
Formanilide Boc₂O DMAP, Acetonitrile N-Boc-formanilide ~100%

This table is generated based on findings related to the reactivity of tert-butyl carbamates in acylation and amidation reactions. organic-chemistry.orgactachemscand.org

Precursor to Biologically Relevant Scaffolds and Chemical Probes

The carbamate moiety is a key structural element in many biologically active compounds and sophisticated chemical probes. This compound serves as a valuable precursor for incorporating this functionality into larger, more complex molecular scaffolds.

One significant application is in the synthesis of fluorogenic probes for biological imaging. A class of near-infrared (NIR) probes, known as cyanine carbamates (CyBams), has been developed based on the heptamethine cyanine scaffold modified with stimuli-responsive carbamate linkers. nih.gov These probes exhibit exceptional "turn-ON" fluorescence ratios, where the signal is activated by carbamate cleavage. nih.gov This demonstrates the utility of the carbamate group as a triggerable linker in advanced chemical biology tools. nih.gov

Furthermore, derivatives of tert-butyl carbamate are employed as building blocks in cycloaddition reactions to generate complex heterocyclic scaffolds. For instance, tert-butyl(2-oxo-2H-pyran-5-yl)carbamate functions as a "chameleon" diene in Diels-Alder reactions. mdpi.comnih.gov It reacts efficiently with both electron-rich and electron-deficient dienophiles to produce 5-substituted bicyclic lactone cycloadducts. mdpi.comnih.gov These lactone structures are common motifs in natural products and medicinally relevant molecules.

Table 2: Diels-Alder Cycloadditions with tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate

Dienophile Reaction Temperature Product
Methyl acrylate 100 °C Bicyclic lactone adduct 10
Butyl vinyl ether 100 °C Bicyclic lactone adduct 11
Methyl methacrylate 100 °C Bicyclic lactone adduct 12
Acrylonitrile 100 °C Bicyclic lactone adduct 13

Data synthesized from studies on the cycloaddition reactions of a tert-butyl carbamate-substituted pyranone. mdpi.com

Role in Cascade and Domino Reactions

Cascade reactions, also known as domino reactions, are highly efficient synthetic strategies that involve the formation of multiple chemical bonds in a single operation without isolating intermediates. The reactivity of the carbamate group can be harnessed to initiate or participate in such reaction sequences.

For example, tert-butyl carbonate, a related compound, has been shown to act as a nucleophile in the ring-opening of epoxides, initiating a cascade synthesis of N-aryl-5-substituted-2-oxazolidinones, which are important scaffolds in medicinal chemistry. nih.gov In this process, the carbonate first opens the epoxide ring, and this is followed by an intramolecular acyl substitution to form the final heterocyclic product. nih.gov The stability and reactivity of the tert-butyl carbonate are crucial for the success of the cascade. nih.gov

Similarly, cascade reactions involving the cyclization of ortho-cyanoarylacrylamides with pivaldehyde have been developed to access tert-butyl-containing quinolone-2,4(1H,3H)-diones. researchgate.net While this example does not directly use this compound, it illustrates how the tert-butyl group can be incorporated into complex structures through cascade processes involving radical additions. researchgate.net These examples highlight the potential for designing cascade reactions that leverage the specific reactivity of the cyanocarbonyl and carbamate functionalities within a single molecule.

Generation of Reactive Intermediates for C-C and C-N Bond Formations

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to organic synthesis. This compound can be a source of reactive intermediates that facilitate these crucial bond-forming reactions.

The Diels-Alder reaction of tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, as mentioned previously, is a prime example of its role in C-C bond formation, leading to the creation of complex cyclic systems. mdpi.comnih.gov

For C-N bond formation, the carbamate group itself is a key player. The Buchwald-Hartwig cross-coupling reaction, a palladium-catalyzed process, is a widely used method for forming C-N bonds between aryl halides and amines. tcichemicals.com While this reaction typically uses free amines, the principles can be extended to carbamate derivatives. Furthermore, reagents like the potassium salt of tert-butyl methyl iminodicarboxylate can react with alkyl halides or be used in Mitsunobu reactions to convert alcohols into protected amines, effectively forming a C-N bond. tcichemicals.com

The cyanocarbonyl portion of the molecule can also generate reactive species. Upon reaction with a nucleophile, the cyano group can be eliminated, or the entire cyanocarbonyl moiety can act as an acyl isocyanate equivalent after thermal or photochemical activation, leading to various reactive intermediates capable of undergoing further transformations to form C-N bonds.

Advanced Spectroscopic and Structural Characterization of Tert Butyl N Cyanocarbonyl Carbamate

High-Resolution NMR Spectroscopy for Complex Structural Analysis and Conformational Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of tert-Butyl N-(cyanocarbonyl)carbamate. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms in the molecule.

The ¹H NMR spectrum is expected to be relatively simple, distinguished by two primary signals. A sharp singlet, integrating to nine protons, would appear in the upfield region (approximately 1.5 ppm). This signal is characteristic of the chemically equivalent methyl protons of the tert-butyl group. A second, typically broader singlet corresponding to the carbamate (B1207046) N-H proton would be observed further downfield. Its chemical shift can vary depending on the solvent and concentration due to its involvement in hydrogen bonding.

The ¹³C NMR spectrum would provide further confirmation of the structure, showing distinct signals for each carbon environment: the methyl and quaternary carbons of the tert-butyl group, the two carbonyl carbons (one from the carbamate and one from the cyanocarbonyl group), and the carbon of the nitrile group.

Furthermore, variable temperature (VT) NMR studies could offer insights into the molecule's conformational dynamics. Like other carbamates, this compound may exhibit restricted rotation around the C–N amide bond, leading to the existence of E/Z isomers. mst.edu At lower temperatures, this restricted rotation could cause broadening or even splitting of NMR signals, allowing for the quantification of the rotational energy barrier. mst.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
(CH₃)₃C- ¹H ~ 1.5 Singlet (s)
NH ¹H 6.5 - 8.5 Broad Singlet (br s)
(C H₃)₃C- ¹³C ~ 28 Quartet
(CH₃)₃C - ¹³C ~ 82 Singlet
-O-C =O ¹³C ~ 153 Singlet
N-C =O ¹³C ~ 165 Singlet

Note: Predicted values are based on typical chemical shifts for tert-butoxycarbonyl (Boc) and related functional groups.

Detailed Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Fingerprinting

Vibrational spectroscopy provides a characteristic "fingerprint" of a molecule by probing the vibrational modes of its chemical bonds. The combination of FT-IR and Raman spectroscopy offers a complementary analysis of the functional groups within this compound.

The FT-IR spectrum is expected to be dominated by strong absorption bands corresponding to the polar functional groups. Key expected frequencies include:

N-H Stretch: A moderate to sharp band around 3300 cm⁻¹, characteristic of the carbamate N-H bond.

C-H Stretch: Strong, sharp bands in the 2900-3000 cm⁻¹ region due to the aliphatic C-H bonds of the tert-butyl group.

C≡N Stretch: A sharp, medium-intensity band in the 2200-2260 cm⁻¹ region, which is highly characteristic of the nitrile group.

C=O Stretches: Two distinct and strong absorption bands are predicted for the carbonyl groups. The carbamate carbonyl (amide I band) is expected around 1725 cm⁻¹, while the ketone carbonyl, being adjacent to the electronegative cyano group, would likely appear at a slightly higher frequency.

N-H Bend: A band in the 1550-1620 cm⁻¹ region (amide II band).

C-O Stretch: A strong band associated with the C-O single bond of the ester functionality, typically found in the 1100-1200 cm⁻¹ range. nist.govresearchgate.net

Raman spectroscopy would complement the FT-IR data, often showing strong signals for the more symmetric, less polar bonds. The C≡N and C-C skeletal vibrations of the tert-butyl group are expected to be particularly prominent in the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H Stretch 3250 - 3350 Medium Weak
C-H (sp³) Stretch 2950 - 3000 Strong Strong
C≡N Stretch 2200 - 2260 Medium, Sharp Strong, Sharp
C=O (Carbamate) Stretch 1715 - 1735 Strong Medium
C=O (Ketone) Stretch 1740 - 1760 Strong Medium
N-H Bend 1550 - 1620 Medium Weak

X-ray Diffraction Studies for Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related carbamate structures allows for well-founded predictions. researchgate.net

A key structural feature of carbamates is the planarity of the O-C(=O)-N unit, a result of the delocalization of the nitrogen lone pair into the carbonyl π-system. nih.gov This planarity would be a central feature of the molecular conformation of this compound. The analysis would also reveal the specific torsion angles defining the orientation of the tert-butyl and cyanocarbonyl groups relative to this plane.

In terms of crystal packing, intermolecular hydrogen bonding is expected to play a dominant role. The carbamate N-H group is a classic hydrogen bond donor, while the two carbonyl oxygen atoms are effective hydrogen bond acceptors. It is highly probable that molecules would form hydrogen-bonded dimers or infinite chains in the solid state, with the N-H of one molecule interacting with a carbonyl oxygen of a neighboring molecule. mdpi.com

Advanced Mass Spectrometry for Isotopic Labeling and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight of this compound (monoisotopic mass: 170.064 g/mol ) and for elucidating its structure through controlled fragmentation.

Under electrospray ionization (ESI) conditions, the molecule would readily form protonated molecules, [M+H]⁺. Subsequent collision-induced dissociation (CID) would likely initiate fragmentation at the labile tert-butoxycarbonyl group. A characteristic fragmentation pathway for Boc-protected compounds involves the loss of isobutene (C₄H₈), followed by the loss of carbon dioxide (CO₂). doaj.org

Under harsher electron impact (EI) ionization, the fragmentation pattern would be more extensive. A prominent peak corresponding to the stable tert-butyl cation (m/z 57) would be expected. Other significant fragments would arise from cleavages around the carbamate core. doaj.orgnist.gov Isotopic labeling, for instance, by replacing specific hydrogens with deuterium, could be used to definitively track and confirm these fragmentation pathways.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound (C₇H₁₀N₂O₃)

Ionization Mode Predicted Fragment Ion Formula of Fragment Predicted m/z
ESI [M+H]⁺ [C₇H₁₁N₂O₃]⁺ 171.07
ESI-CID [M+H - C₄H₈]⁺ [C₃H₃N₂O₃]⁺ 115.01
ESI-CID [M+H - C₄H₈ - CO₂]⁺ [C₂H₃N₂O]⁺ 71.02
EI [C₄H₉]⁺ [C₄H₉]⁺ 57.07
EI [M - C₄H₈]⁺• [C₃H₂N₂O₃]⁺• 114.00

Emerging Research Avenues and Future Directions for Tert Butyl N Cyanocarbonyl Carbamate Chemistry

Development of Sustainable Synthetic Protocols

A primary focus of future research will undoubtedly be the development of green and sustainable methods for the synthesis of tert-Butyl N-(cyanocarbonyl)carbamate and related compounds. Traditional methods for creating similar functionalities often rely on hazardous reagents such as phosgene (B1210022) or its derivatives. nih.govresearchgate.net Modern approaches are shifting towards more environmentally benign alternatives.

Future protocols could leverage carbon dioxide (CO2) as a C1 building block, a concept that is gaining significant traction in sustainable chemistry. nih.govacs.org The reaction of a Boc-protected amine with CO2, followed by a dehydration/cyanation step, could provide a more sustainable route. Another green approach could involve the use of urea (B33335) as a carbonyl source in the presence of a suitable catalyst. rsc.org Biocatalysis, using enzymes like esterases or acyltransferases, also presents an attractive, environmentally friendly option for carbamate (B1207046) synthesis in aqueous media, a methodology that could potentially be adapted for acyl cyanides. nih.gov

Table 1: Potential Sustainable Synthetic Approaches

Precursors Reagents/Catalysts Key Advantages
Boc-amine, CO2, Cyanide source Dehydrating agents, Catalysts Utilizes a renewable C1 source, avoids phosgene.
Boc-amine, Urea, Cyanide source Heterogeneous catalysts (e.g., TiO2–Cr2O3/SiO2) Phosgene-free, reusable catalysts. rsc.org

These strategies would not only reduce the environmental impact but also enhance the safety and efficiency of synthesizing this and other valuable chemical intermediates.

Exploration of Novel Catalytic Systems for Its Transformation

The acyl cyanide group in this compound is expected to be a highly reactive electrophilic center, making it an excellent substrate for a variety of catalytic transformations. Future research will likely focus on developing novel catalytic systems to control the reactivity of this moiety.

Transition metal catalysis could unlock a range of transformations. For instance, palladium or nickel catalysts could mediate cross-coupling reactions where the cyano group acts as a leaving group, enabling the introduction of various organic fragments. snnu.edu.cn Asymmetric catalysis will also be a key area of investigation. Chiral catalysts, such as those based on transition metals or organocatalysts, could be employed to achieve enantioselective additions to the carbonyl group, providing access to chiral building blocks. nih.gov The development of phase-transfer catalysts could also enable reactions with cyanide and other nucleophiles under mild, biphasic conditions. nih.gov

Furthermore, photocatalysis could offer new avenues for the transformation of this compound, potentially enabling novel radical-based reactions that are difficult to achieve through traditional thermal methods.

Integration into Automated Synthesis Platforms

The increasing demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the development of automated synthesis platforms. The unique reactivity of this compound would make it a valuable building block for such systems. Its ability to act as an efficient acylating agent under mild conditions is particularly advantageous for automated processes.

Future research will likely involve the development of protocols to integrate this compound into automated synthesizers. This would require the optimization of reaction conditions to ensure high yields and purity with minimal manual intervention. The stability of the Boc-protecting group under various reaction conditions, coupled with its straightforward removal, makes it well-suited for multi-step automated sequences. The development of solid-phase synthesis strategies, where the carbamate is anchored to a resin, could further enhance its utility in high-throughput synthesis. nih.gov

Table 2: Considerations for Automated Synthesis Integration

Parameter Objective Potential Solution
Reaction Time Minimize for high throughput Microwave-assisted synthesis, highly active catalysts.
Purification Simplify or eliminate Solid-phase synthesis, catch-and-release protocols.
Reagent Compatibility Broad functional group tolerance Development of chemoselective reaction conditions.

The successful integration of this compound into automated platforms would significantly accelerate the discovery of new molecules with desired biological or material properties.

Discovery of Unprecedented Reactivity Modes and Synthetic Utilities

Beyond its expected role as an acylating agent, the unique electronic properties of the N-(cyanocarbonyl)carbamate functionality may lead to the discovery of entirely new reactivity modes. The interplay between the electron-withdrawing cyano and carbonyl groups, and the electron-donating character of the Boc-protected nitrogen, could give rise to unexpected chemical behavior.

Future research could explore its potential in cycloaddition reactions, where it might act as a novel dienophile or dipolarophile. The development of reactions where the C-CN bond is catalytically activated could lead to novel carbocyanation or other C-C bond-forming reactions. snnu.edu.cn The generation of a highly reactive isocyanate intermediate via decarboxylation or other fragmentation pathways could also be a fruitful area of investigation, providing a new route to this important class of compounds under specific catalytic conditions. organic-chemistry.org The exploration of its reactivity with various nucleophiles, electrophiles, and radical species under a range of conditions will be crucial in uncovering the full synthetic potential of this intriguing, yet underexplored, chemical entity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-Butyl N-(cyanocarbonyl)carbamate?

The synthesis of tert-butyl carbamate derivatives typically involves reacting a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O) under mild conditions. For tert-Butyl N-(cyanocarbonyl)carbamate, a cyanocarbonyl-containing amine precursor is required. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common due to their inertness and ability to dissolve Boc₂O .
  • Base addition : Triethylamine (TEA) or sodium hydride (NaH) neutralizes the acid generated during the reaction, improving yield .
  • Temperature control : Reactions are typically conducted at 0–25°C to avoid side reactions like premature deprotection .
    Methodological tip : Monitor reaction progress via TLC or LC-MS. Purify using column chromatography with ethyl acetate/hexane gradients to isolate the product .

Q. How can researchers resolve discrepancies in reported yields for this compound synthesis?

Yield variations often stem from differences in:

  • Amine precursor purity : Impurities in the cyanocarbonyl-containing amine can lead to side reactions.
  • Solvent hygroscopicity : Moisture in solvents like THF may hydrolyze Boc₂O, reducing efficiency .
  • Work-up protocols : Incomplete extraction or improper quenching (e.g., inadequate acid washing) can lower yields.
    Resolution strategy : Reproduce reactions under controlled anhydrous conditions, use freshly distilled solvents, and validate precursor purity via NMR or HPLC .

Advanced Research Questions

Q. What crystallographic tools are recommended for structural elucidation of this compound?

For single-crystal X-ray diffraction:

  • Structure solution : Use SIR97 for direct methods to phase the initial model, especially for novel derivatives .
  • Refinement : SHELXL is optimal for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
    Advanced application : For twinned crystals or high-resolution data, combine SHELXL with ORTEP-3 for graphical visualization of thermal ellipsoids and molecular geometry validation .

Q. How can researchers mechanistically study the reactivity of this compound in alkylation or nucleophilic substitution reactions?

  • Kinetic studies : Use NMR or UV-Vis spectroscopy to track reaction rates under varying conditions (e.g., solvent polarity, temperature).
  • DFT calculations : Model transition states to predict regioselectivity in nucleophilic attacks on the cyanocarbonyl group .
    Case study : Analogous compounds like tert-Butyl N-(2-chloroethyl)carbamate undergo alkylation via SN2 mechanisms, forming DNA adducts. Similar approaches can be applied to study cyanocarbonyl reactivity .

Q. What protocols are recommended for evaluating the biological activity of this compound?

  • Enzyme inhibition assays : Screen against target enzymes (e.g., proteases) using fluorogenic substrates. For example, measure IC₅₀ values via dose-response curves .
  • Cellular uptake studies : Label the compound with a fluorescent tag (e.g., BODIPY) and quantify intracellular accumulation via flow cytometry .
    Validation : Cross-reference results with structurally similar compounds, such as tert-Butyl N-(2-cyanocyclopropyl)carbamate, which shows activity in enzyme inhibition and drug design .

Methodological Tables

Table 1. Key Synthetic Parameters for tert-Butyl Carbamate Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAnhydrous DCM or THFPrevents Boc₂O hydrolysis
BaseTriethylamine (TEA)Neutralizes HCl, enhances yield
Reaction Temp0–25°CMinimizes side reactions
PurificationSilica gel chromatographyRemoves unreacted precursors

Table 2. Crystallographic Software for Structural Analysis

ToolApplicationAdvantageReference
SHELXLRefinementHandles anisotropic displacement
SIR97Direct methods for phasingRapid solution of novel structures
ORTEP-3Molecular visualizationValidates geometry and thermal motion

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